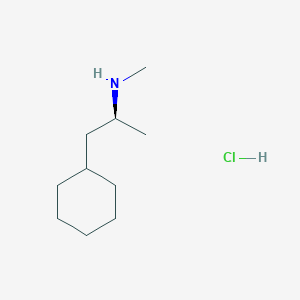

(-)-Propylhexedrine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6192-98-9 |

|---|---|

Molecular Formula |

C10H22ClN |

Molecular Weight |

191.74 g/mol |

IUPAC Name |

(2S)-1-cyclohexyl-N-methylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/t9-;/m0./s1 |

InChI Key |

WLEGHNSHAIHZPS-FVGYRXGTSA-N |

Isomeric SMILES |

C[C@@H](CC1CCCCC1)NC.Cl |

Canonical SMILES |

CC(CC1CCCCC1)NC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Beyond the Decongestant—A Stereochemical Perspective

An In-depth Technical Guide to the Chemical Properties of (-)-Propylhexedrine Hydrochloride

Propylhexedrine, known commercially in its racemic form in products like the Benzedrex® inhaler, is a synthetic cycloalkylamine.[1][2] While its primary medical application is as a topical nasal decongestant, its structural similarity to methamphetamine has made it a compound of significant interest in pharmacology, toxicology, and forensic chemistry.[1][3] The key structural difference—the substitution of methamphetamine's aromatic phenyl ring with a saturated cyclohexyl group—dramatically alters its pharmacological profile, particularly reducing its central nervous system (CNS) stimulant effects relative to its peripheral activity.[1][2]

This guide focuses specifically on the hydrochloride salt of the levorotatory enantiomer, (-)-propylhexedrine, also known as (S)-propylhexedrine or levopropylhexedrine.[1][4] Chirality is central to the bioactivity of propylhexedrine; the (S)-isomer is considered the more biologically active of the two enantiomers.[1][4] Understanding the distinct chemical properties of this specific stereoisomer is paramount for researchers investigating its therapeutic potential, developing precise analytical methods, and comprehending its mechanism of action. This document provides a comprehensive exploration of its physicochemical characteristics, synthesis, analytical determination, and pharmacological profile, grounded in established scientific principles and methodologies.

Part 1: Core Chemical and Physical Identity

A precise understanding of a compound's fundamental properties is the bedrock of all further research. These identifiers and physicochemical characteristics dictate its behavior in both laboratory and biological systems.

Chemical Identifiers

Correctly identifying the compound is critical for literature searches, regulatory submissions, and procurement. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-1-cyclohexyl-N-methylpropan-2-amine hydrochloride | [4][5] |

| Synonyms | Levopropylhexedrine HCl, (S)-Propylhexedrine HCl | [1][4] |

| CAS Number | 1007-33-6 (for hydrochloride salt) | [4][6] |

| Molecular Formula | C₁₀H₂₁N · HCl | [6][7] |

| Molecular Weight | 191.74 g/mol | [6][8] |

| InChI Key | WLEGHNSHAIHZPS-UHFFFAOYSA-N (for hydrochloride) | [6][8] |

Physicochemical Properties

The hydrochloride salt form of propylhexedrine confers stability and aqueous solubility, properties that are essential for formulation and analytical standard preparation.[1][4] Freebase propylhexedrine is a volatile, oily liquid, making the crystalline salt form preferable for handling and storage.[1][3][4]

| Property | Description | Source(s) |

| Physical Form | Clear to off-white crystalline solid. | [1][4][6] |

| Solubility | Readily dissolves in water. Soluble in various organic solvents. | [4][6] |

| DMF: 20 mg/mL | [6] | |

| DMSO: 20 mg/mL | [6] | |

| Ethanol: 20 mg/mL | [6] | |

| PBS (pH 7.2): 10 mg/mL | [6] | |

| Methanol: 1 mg/mL | [6] | |

| pKa | Propylhexedrine is a very strong basic compound. | [9] |

| Stability | The hydrochloride salt is stable, with a shelf life of ≥ 5 years when stored at -20°C. | [4][6] |

Stereochemistry: The Basis of Bioactivity

Propylhexedrine possesses a single chiral center at the alpha-carbon of the propane chain. This gives rise to two enantiomers: (S)-(-)-propylhexedrine and (R)-(+)-propylhexedrine.

Caption: Enantiomers of propylhexedrine, highlighting the chiral center.

The differential interaction of these enantiomers with chiral biological targets, such as receptors and enzymes, underscores the importance of stereospecific synthesis and analysis in drug development.[10] The (S)-isomer is generally recognized as the more pharmacologically active component.[4]

Part 2: Synthesis and Chiral Resolution

The synthesis of propylhexedrine, particularly the stereoselective synthesis of the (-)-enantiomer, is a key challenge for researchers. While several routes exist, the most cited method for producing the racemic mixture involves the modification of a pre-existing sympathomimetic amine.

Racemic Synthesis via Catalytic Hydrogenation

A common and efficient method for synthesizing racemic propylhexedrine is through the catalytic hydrogenation of methamphetamine.[4] This process saturates the aromatic phenyl ring of methamphetamine, converting it to a cyclohexyl moiety without altering the propan-2-amine side chain.

Caption: Workflow for the synthesis of racemic propylhexedrine.

Disclaimer: This protocol is for informational purposes only, based on established chemical principles, and should only be performed by qualified professionals in a controlled laboratory setting.

-

Vessel Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with a solution of methamphetamine hydrochloride in a suitable solvent, such as glacial acetic acid or ethanol.

-

Causality: Acetic acid can serve as a good solvent and may help maintain catalyst activity. Ethanol is another common choice for hydrogenation reactions.

-

-

Catalyst Addition: Adams' catalyst (platinum dioxide, PtO₂) is carefully added to the reaction mixture. The amount is typically a catalytic percentage relative to the substrate.

-

Causality: Adams' catalyst is highly effective for the hydrogenation of aromatic rings under relatively mild conditions compared to other catalysts like Raney nickel.

-

-

Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (H₂). The reaction is agitated (shaken or stirred) at a set temperature and pressure until hydrogen uptake ceases, indicating the reaction is complete.

-

Work-up:

-

The vessel is depressurized, and the atmosphere is replaced with an inert gas.

-

The catalyst is removed by filtration, typically through a pad of Celite, to prevent the fine platinum black from passing through.

-

Causality: Celite provides a fine filter bed that effectively traps the solid catalyst particles.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The resulting residue, crude (RS)-propylhexedrine hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.

-

Stereoselective Synthesis

Achieving an enantiomerically pure product requires a different approach. The selective synthesis of (-)-propylhexedrine can be accomplished through methods that establish the desired stereocenter early in the process. One such advanced method involves the Wenker synthesis to create an intermediate aziridine, followed by catalytic hydrogenation.[4] This route offers greater control over the final stereochemistry but is more complex than the direct hydrogenation of a racemic precursor.

Part 3: Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control, pharmacokinetic studies, and forensic analysis. A combination of chromatographic and spectroscopic techniques is typically employed.

Spectroscopic Identification

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplet), the methyl group on the nitrogen, the other methyl group on the side chain, and the protons on the chiral center and adjacent methylene group. |

| ¹³C NMR | Distinct signals for the ten carbon atoms, including the aliphatic carbons of the cyclohexyl ring, the two methyl groups, and the two carbons of the ethylamine backbone. |

| FT-IR | Characteristic peaks for N-H stretching (secondary amine salt), C-H stretching (aliphatic), and C-N stretching. |

| Mass Spec (MS) | The electron ionization (EI) mass spectrum would show a molecular ion peak (for the free base at m/z 155) and characteristic fragmentation patterns resulting from cleavage of the C-C bond between the chiral center and the methylene group, and loss of the methylamino group.[5] |

Chromatographic Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of propylhexedrine in complex matrices like biological fluids.[11]

Caption: A typical workflow for the analysis of propylhexedrine in biological samples.

-

Sample Preparation (Extraction):

-

To a known volume of the biological sample (e.g., 1 mL of blood), add an internal standard.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

-

Causality: Extraction is crucial to remove interfering substances (proteins, lipids) that can damage the GC column and suppress the analyte signal.

-

-

Derivatization:

-

Evaporate the extraction solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent, such as heptafluorobutyric anhydride (HFBA), and an appropriate solvent.[11] Heat the mixture to facilitate the reaction.

-

Causality: Derivatization of the amine group with a fluorinated acyl group improves the compound's volatility and thermal stability, leading to better chromatographic peak shape and increased sensitivity in MS detection.

-

-

GC-MS Instrumentation:

-

GC Column: A non-polar capillary column, such as a DB-5MS, is typically used.[11]

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet in splitless mode for maximum sensitivity.

-

Oven Program: A temperature gradient is used to separate the analyte from other components. (e.g., start at 80°C, ramp to 280°C).

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized propylhexedrine and the internal standard.[11]

-

-

Data Analysis:

-

Identify the propylhexedrine derivative peak based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Chiral Separation

To distinguish between the (-) and (+) enantiomers, a chiral separation technique is mandatory. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach.[12][13]

-

Principle: Chiral stationary phases (e.g., based on cyclodextrins or Pirkle-type phases) create a chiral environment within the column.[13] The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies. This differential interaction results in different retention times, allowing for their separation.[13]

-

Detection: Detection can be achieved using a standard UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[13]

Part 4: Pharmacological Profile

The chemical structure of (-)-propylhexedrine dictates its interaction with biological systems, primarily as a sympathomimetic amine.

Mechanism of Action

At therapeutic doses for nasal decongestion, propylhexedrine acts as an α-adrenergic receptor agonist, causing vasoconstriction in the nasal mucosa.[6][8][14] At higher, supra-therapeutic doses associated with misuse, it exhibits significant CNS activity by modulating monoamine neurotransmitter levels.[4][15]

The primary CNS mechanism involves the release of norepinephrine and dopamine.[1][5][15] This is achieved through several actions at the presynaptic nerve terminal:

-

TAAR1 Agonism: Propylhexedrine is an agonist of Trace Amine-Associated Receptor 1 (TAAR1).[1][3][8] Activation of TAAR1 initiates a signaling cascade that leads to the phosphorylation and reversal of monoamine transporters.

-

Transporter Reversal: It binds to and reverses the direction of flow for the dopamine transporter (DAT) and norepinephrine transporter (NET).[5] Instead of reuptaking neurotransmitters from the synapse, the transporters efflux them from the neuron's cytoplasm into the synaptic cleft.[15]

-

VMAT2 Inhibition: It may also antagonize or inhibit the Vesicular Monoamine Transporter 2 (VMAT2).[1][8] VMAT2 is responsible for loading cytoplasmic monoamines into synaptic vesicles for storage. Inhibiting VMAT2 increases the cytoplasmic concentration of neurotransmitters, making more available for efflux via the reversed transporters.[1]

Caption: (-)-Propylhexedrine increases synaptic monoamines via multiple mechanisms.

Metabolism and Excretion

Propylhexedrine is metabolized in the liver.[15][16] The primary metabolic pathways include N-demethylation, C-oxidation of the cyclohexyl ring, N-oxidation, and hydrolysis.[1][4][17] Major metabolites include:

-

Norpropylhexedrine

-

4-hydroxypropylhexedrine (cis- and trans-isomers)

-

Cyclohexylacetoxime

These metabolites are then excreted primarily in the urine.[15][16] The elimination half-life is variable, reported to be around 4 hours, and can be influenced by urinary pH.[1][4]

Conclusion

This compound is a chiral molecule whose chemical properties and stereochemistry are intrinsically linked to its biological function. While structurally similar to methamphetamine, the presence of the cyclohexyl ring fundamentally alters its profile, making it a valuable subject for study in medicinal and forensic chemistry. A thorough understanding of its physicochemical properties, stereospecific synthesis, and analytical determination is crucial for any researcher in the field. The methodologies and data presented in this guide offer a technical foundation for professionals engaged in the development, analysis, and evaluation of this and related cycloalkylamine compounds.

References

-

Title: Propylhexedrine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Propylhexedrine - Wikiwand Source: Wikiwand URL: [Link]

-

Title: Propylhexedrine - PsychonautWiki Source: PsychonautWiki URL: [Link]

-

Title: Indication-specific dosing for Benzedrex (propylhexedrine), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. Source: Medscape Reference URL: [Link]

-

Title: PROPYLHEXEDRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Gpatindia URL: [Link]

-

Title: What is the mechanism of Propylhexedrine? Source: Patsnap Synapse URL: [Link]

-

Title: Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature Source: PubMed Central URL: [Link]

-

Title: Showing NP-Card for propylhexedrine (NP0309605) Source: NP-MRD URL: [Link]

-

Title: Propylhexedrine (Benzedrex) Source: Poison Control URL: [Link]

-

Title: Abuse and Misuse of Propylhexedrine Nasal Decongestant Causes Serious Harm Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Propylhexedrine - Alchetron, The Free Social Encyclopedia Source: Alchetron URL: [Link]

-

Title: A Drug Toxicity Death Involving Propylhexedrine and Mitragynine Source: Journal of Analytical Toxicology via Academic OUP URL: [Link]

-

Title: Propylhexedrin | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

-

Title: Propylhexedrine | C10H21N | CID 7558 Source: PubChem URL: [Link]

-

Title: Making the DEA's Most Hated Decongestant Source: YouTube URL: [Link]

-

Title: Showing metabocard for Propylhexedrine (HMDB0015659) Source: Human Metabolome Database URL: [Link]

-

Title: PROPYLHEXEDRINE Source: precisionFDA URL: [Link]

-

Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

-

Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

-

Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]

-

Title: Development of an Optimized Extraction Method to Recover Drug Material From Used Test Strips for Comprehensive Drug Checking Source: Journal of Forensic Sciences URL: [Link]

-

Title: Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA, and phentermine in blood using LC-MS Source: OpenBU, Boston University URL: [Link]

-

Title: The enantioselective enhancing effect and mechanistic insights of chiral enhancers in transdermal drug delivery Source: PMC - NIH URL: [Link]

-

Title: Analytical Methods Used for the Detection and Quantification of Benzodiazepines Source: PMC - NIH URL: [Link]

-

Title: 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms Source: CrystEngComm (RSC Publishing) URL: [Link]

Sources

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alchetron.com [alchetron.com]

- 4. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 5. Propylhexedrine | C10H21N | CID 7558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medkoo.com [medkoo.com]

- 9. NP-MRD: Showing NP-Card for propylhexedrine (NP0309605) [np-mrd.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. academic.oup.com [academic.oup.com]

- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 13. open.bu.edu [open.bu.edu]

- 14. Propylhexedrin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. What is the mechanism of Propylhexedrine? [synapse.patsnap.com]

- 16. reference.medscape.com [reference.medscape.com]

- 17. propylhexedrine - Wikiwand [wikiwand.com]

(-)-Propylhexedrine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (-)-Propylhexedrine Hydrochloride

Abstract

(-)-Propylhexedrine is a sympathomimetic amine and a structural analog of methamphetamine, primarily utilized as a nasal decongestant in over-the-counter products such as the Benzedrex® inhaler.[1][2][3][4] While its therapeutic application relies on peripheral vasoconstriction, its mechanism of action at supratherapeutic doses involves significant central nervous system (CNS) stimulation, mediated by a complex interaction with monoamine signaling pathways. This guide provides a detailed technical examination of the molecular and cellular mechanisms underpinning the pharmacological effects of this compound. We will dissect its interactions with monoamine transporters, its role as a vesicular monoamine transporter 2 (VMAT2) antagonist, and its function as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This document synthesizes current knowledge to offer a comprehensive mechanistic understanding for research and drug development professionals.

Introduction and Chemical Profile

(-)-Propylhexedrine, chemically known as (±)-1-cyclohexyl-N-methylpropan-2-amine, was introduced by Smith, Kline & French in 1949 as a safer alternative to amphetamine for nasal decongestion, following the classification of amphetamines as controlled substances.[1][2][4][5] The key structural difference is the substitution of amphetamine's aromatic phenyl ring with an alicyclic cyclohexyl group.[1][2] This modification reduces its permeability across the blood-brain barrier, resulting in a greater ratio of peripheral to central effects compared to methamphetamine.[2][5]

The commercially available product contains racemic (RS)-propylhexedrine.[1][2] The (S)-isomer, or levopropylhexedrine, is considered the more biologically active enantiomer.[1][2][5] At therapeutic intranasal doses (approximately 0.4-0.5 mg per inhalation), its effects are largely confined to alpha-adrenergic agonism in the nasal mucosa, leading to localized vasoconstriction and decongestion.[1][5][6][7] However, at higher doses achieved through misuse (e.g., oral ingestion), it functions as a potent CNS stimulant.[1][6]

Core Mechanism of Action: A Multi-Target Engagement

The primary pharmacological activity of (-)-propylhexedrine is as a monoamine releasing agent, specifically targeting norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT).[2][5][6][7][8] This is not a simple receptor agonism but a sophisticated manipulation of the cellular machinery responsible for neurotransmitter homeostasis. The mechanism can be deconstructed into three synergistic actions.

Reversal of Monoamine Transporters

The canonical mechanism for (-)-propylhexedrine's stimulant effects is its ability to bind to and reverse the function of presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5][6][8][9]

Instead of facilitating the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron, propylhexedrine induces a conformational change in these transporters, causing them to operate in reverse.[5][6] This action expels monoamines from the presynaptic cytoplasm directly into the synaptic cleft, leading to a rapid and substantial increase in their synaptic concentrations and subsequent receptor stimulation.[6][8]

Inhibition of the Vesicular Monoamine Transporter 2 (VMAT2)

Compounding the effect of transporter reversal, (-)-propylhexedrine also acts as an antagonist of the Vesicular Monoamine Transporter 2 (VMAT2).[2][5][8][9] VMAT2 is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for storage and subsequent release via exocytosis. By inhibiting VMAT2, propylhexedrine disrupts this storage process, leading to an accumulation of free monoamines within the presynaptic cytoplasm.[2][5] This elevated cytoplasmic pool serves as a readily available substrate for the reversed DAT, NET, and SERT, creating a highly efficient efflux system.

Figure 1: Dual mechanism of (-)-propylhexedrine at the presynaptic terminal.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

A more nuanced aspect of (-)-propylhexedrine's mechanism, shared with amphetamines, is its function as an agonist at the G-protein coupled receptor, TAAR1.[2][10] TAAR1 activation does not directly cause neurotransmitter release but modulates the function of monoamine transporters through intracellular signaling.

Upon binding by propylhexedrine, TAAR1 initiates a signaling cascade involving both Protein Kinase A (PKA) and Protein Kinase C (PKC).[2] This leads to the phosphorylation of the dopamine transporter (DAT). DAT phosphorylation has two critical consequences:

-

Non-competitive Reuptake Inhibition: It prevents dopamine from binding to the transporter, effectively inhibiting its reuptake independent of competitive binding.[2]

-

Promotion of Efflux: The phosphorylation state promotes the transporter's reversed conformation, enhancing dopamine efflux.[2]

This TAAR1-mediated activity provides a powerful, secondary mechanism that sustains and amplifies the primary releasing action of the drug.

Figure 2: TAAR1 signaling cascade initiated by (-)-propylhexedrine.

Pharmacokinetics and Metabolism

A comprehensive understanding of a drug's mechanism requires analysis of its pharmacokinetic profile.

| Parameter | Value / Description | Source |

| Routes of Administration | Intranasal (Medical); Oral, Intravenous (Misuse) | [1][5][11] |

| Onset of Action | 30 seconds - 5 minutes (Intranasal) | [12] |

| Duration of Action | 30 minutes - 2 hours (Intranasal) | [12] |

| Elimination Half-Life | Approximately 4 ± 1.5 hours | [1][6] |

| Metabolism | Primarily hepatic | [6][12] |

| Primary Metabolites | Norpropylhexedrine, Cyclohexylacetoxime, 4-hydroxypropylhexedrine | [1][12] |

| Excretion | Renal | [6][12] |

The relatively short half-life contributes to its intended use for temporary symptom relief.[6] Metabolism occurs through several pathways, including N-demethylation and C-oxidation.[1]

Experimental Protocols for Mechanistic Elucidation

The described mechanisms of action can be validated and quantified through established experimental protocols. These serve as self-validating systems to confirm the drug's interaction with its molecular targets.

Protocol: Ex Vivo Synaptosome Neurotransmitter Release Assay

This assay provides a direct functional measure of a compound's ability to evoke neurotransmitter release from nerve terminals.

Objective: To quantify the potency and efficacy of this compound as a dopamine releasing agent.

Methodology:

-

Tissue Preparation: Isolate striatal tissue from a rodent model (e.g., Sprague-Dawley rat) and homogenize in ice-cold sucrose buffer.

-

Synaptosome Isolation: Perform differential centrifugation to pellet and purify the synaptosome fraction (resealed nerve terminals).

-

Radiolabel Loading: Resuspend synaptosomes in Krebs-Ringer buffer and incubate with [³H]dopamine to allow for uptake and loading into vesicles.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus. Continuously wash with buffer to establish a stable baseline of [³H]dopamine efflux.

-

Compound Exposure: Introduce varying concentrations of this compound into the superfusion buffer for a defined period.

-

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of [³H]dopamine released.

-

Data Analysis: Express the drug-evoked release as a percentage of the total synaptosomal radioactivity. Plot a concentration-response curve and calculate the EC₅₀ (concentration for 50% maximal effect) to determine potency.

Causality and Validation: This protocol directly links the presence of the drug to the functional outcome of neurotransmitter release. The inclusion of known releasing agents (e.g., amphetamine) and reuptake inhibitors (e.g., cocaine) as positive and negative controls, respectively, validates the assay's ability to distinguish between different mechanisms.

Figure 3: Workflow for an ex vivo neurotransmitter release assay.

Conclusion

The mechanism of action of this compound is multifaceted, extending far beyond simple receptor agonism. It operates as a sophisticated modulator of monoaminergic neurotransmission through a coordinated assault on the system's homeostatic machinery. By reversing monoamine transporters, inhibiting vesicular storage via VMAT2, and modulating transporter function through TAAR1 agonism, it potently increases the synaptic concentrations of norepinephrine and dopamine. While these properties render it effective for nasal decongestion at low, localized doses, they also explain its significant CNS stimulant effects and potential for abuse at higher systemic concentrations. A thorough understanding of this complex pharmacology is essential for drug development professionals and for informing public health and safety initiatives.[13]

References

-

Propylhexedrine - Wikipedia.

-

Propylhexedrine - PsychonautWiki.

-

What is the mechanism of Propylhexedrine? - Patsnap Synapse.

-

Propylhexdrine - PubMed.

-

Propylhexedrine | C10H21N | CID 7558 - PubChem.

-

Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PubMed Central.

-

What is Propylhexedrine used for? - Patsnap Synapse.

-

Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.

-

Propylhexedrine: Drug information.

-

What Is Benzedrex (Propylhexedrine)? Addiction & Effects - Laguna Treatment Center.

-

Propylhexedrine (Benzedrex) - Poison Control.

-

Propylhexedrine Monograph for Professionals - Drugs.com.

-

Indication-specific dosing for Benzedrex (propylhexedrine), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. - Medscape Reference.

-

FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm.

-

Pharmacokinetics of phenobarbital and propylhexedrine after administration of barbexaclone in the mouse - PubMed.

-

[Pharmacokinetics of propylhexedrine] - PubMed.

-

Showing metabocard for Propylhexedrine (HMDB0015659) - Human Metabolome Database.

-

TAAR Agonists - PubMed.

Sources

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. What is Propylhexedrine used for? [synapse.patsnap.com]

- 4. poison.org [poison.org]

- 5. Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Propylhexedrine? [synapse.patsnap.com]

- 7. lagunatreatment.com [lagunatreatment.com]

- 8. Propylhexedrine | C10H21N | CID 7558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. TAAR Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

- 13. fda.gov [fda.gov]

An In-depth Technical Guide to the Receptor Binding Profile of (-)-Propylhexedrine Hydrochloride

Abstract

(-)-Propylhexedrine, the more biologically active stereoisomer of propylhexedrine, is a synthetic sympathomimetic amine known for its use as a nasal decongestant and its potential for misuse as a central nervous system stimulant.[1][2] This technical guide provides a comprehensive overview of the receptor binding profile of (-)-propylhexedrine hydrochloride. While quantitative binding affinity data remains elusive in publicly accessible literature, this document synthesizes the current understanding of its mechanism of action, focusing on its interactions with monoamine transporters and key intracellular receptors. Furthermore, this guide details the established experimental protocols, including radioligand binding and functional assays, that are essential for elucidating the precise binding affinities and functional consequences of (-)-propylhexedrine's interactions with its molecular targets. Diagrams of the pertinent signaling pathways and experimental workflows are provided to offer a clear and detailed visualization of the concepts discussed.

Introduction: The Pharmacology of (-)-Propylhexedrine

(-)-Propylhexedrine is a cycloalkylamine derivative structurally related to methamphetamine.[1] Its primary pharmacological effects stem from its ability to increase the synaptic concentrations of the monoamine neurotransmitters norepinephrine, dopamine, and, to a lesser extent, serotonin.[3] This is primarily achieved through its action as a releasing agent at the respective monoamine transporters.[3] Additionally, emerging evidence suggests that (-)-propylhexedrine interacts with Trace Amine-Associated Receptor 1 (TAAR1) and may antagonize the Vesicular Monoamine Transporter 2 (VMAT2).[3]

The therapeutic application of propylhexedrine as a nasal decongestant relies on its potent alpha-adrenergic agonist activity, which induces vasoconstriction in the nasal mucosa.[1][3][4] However, at higher doses, its central nervous system stimulant properties become more pronounced, leading to its potential for recreational use and abuse.[2][5][6] A thorough understanding of its receptor binding profile is therefore critical for both therapeutic development and for addressing its public health implications.

Molecular Targets and Mechanism of Action

The primary molecular targets of (-)-propylhexedrine are central to the regulation of monoaminergic neurotransmission.

Monoamine Transporters: DAT, NET, and SERT

(-)-Propylhexedrine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] By binding to these transporters, it induces a conformational change that leads to the reverse transport, or efflux, of the respective neurotransmitters from the presynaptic neuron into the synaptic cleft.[3] This action effectively increases the concentration of dopamine, norepinephrine, and serotonin available to bind to postsynaptic receptors. The rank order of potency is generally considered to be NET > DAT > SERT, although precise quantitative affinity values are not well-documented in peer-reviewed literature.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[7] Amphetamine and related compounds are known agonists of TAAR1.[8] Activation of TAAR1 by compounds like (-)-propylhexedrine can lead to a cascade of downstream signaling events, including the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[7] This, in turn, activates Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate the monoamine transporters, particularly DAT, leading to their internalization and a reduction in neurotransmitter reuptake.[7][9]

Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release.[10] (-)-Propylhexedrine is reported to be an antagonist of VMAT2.[3] By inhibiting VMAT2, (-)-propylhexedrine disrupts the sequestration of neurotransmitters into vesicles, leading to an increase in their cytoplasmic concentration. This elevated cytoplasmic pool of monoamines further enhances their release into the synapse via the reversal of the plasma membrane transporters.

Quantitative Receptor Binding Profile

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at its primary molecular targets. The table below is presented as a template for the type of data that would be generated through the experimental protocols outlined in this guide.

| Target | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Radioligand Binding | Human | - | - | TBD |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Radioligand Binding | Human | - | - | TBD |

| Serotonin Transporter (SERT) | [³H]Citalopram | Radioligand Binding | Human | - | - | TBD |

| TAAR1 | - | Functional (cAMP) | Human | - | EC₅₀: - | TBD |

| VMAT2 | [³H]Dihydrotetrabenazine | Radioligand Binding | Rat | - | - | TBD |

Note: TBD (To Be Determined). The lack of available data highlights a significant gap in the pharmacological understanding of this compound and underscores the importance of conducting the experiments described herein.

Signaling Pathways

The interaction of (-)-propylhexedrine with its molecular targets initiates distinct downstream signaling cascades.

TAAR1 Signaling Pathway

Activation of TAAR1 by (-)-propylhexedrine primarily couples to the Gαs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[7] This, in turn, activates PKA and PKC, which can phosphorylate various downstream targets, including the monoamine transporters.[7][9]

Caption: TAAR1 activation by (-)-propylhexedrine initiates a Gαs-mediated signaling cascade.

Experimental Protocols

The following protocols provide a framework for determining the receptor binding affinities and functional activities of this compound.

Radioligand Binding Assay for Monoamine Transporters (DAT, NET, SERT)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of (-)-propylhexedrine for the human monoamine transporters.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

-

Unlabeled inhibitors for non-specific binding (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

-

This compound

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration.[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, excess unlabeled inhibitor), and competitive binding (membranes, radioligand, serial dilutions of (-)-propylhexedrine).[12]

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[11]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (-)-propylhexedrine to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay for VMAT2 Inhibition

This protocol describes a cell-based functional assay to assess the inhibitory activity of (-)-propylhexedrine on VMAT2 using a fluorescent substrate.

Materials:

-

HEK293 cells stably expressing VMAT2

-

VMAT2 inhibitor for positive control (e.g., Tetrabenazine)

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed VMAT2-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of (-)-propylhexedrine, a positive control inhibitor, or vehicle for a specified time (e.g., 30 minutes).[14]

-

Substrate Addition: Add the fluorescent VMAT2 substrate to each well and incubate for a time sufficient for uptake into vesicles (e.g., 60 minutes).[14]

-

Washing: Wash the cells with buffer to remove extracellular fluorescent substrate.

-

Fluorescence Measurement: Measure the intracellular fluorescence in each well using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity against the log concentration of (-)-propylhexedrine to determine the IC₅₀ value for VMAT2 inhibition.

Conclusion

This compound exerts its pharmacological effects through a complex interplay with several key components of the monoaminergic system. Its primary mechanism of action involves the release of norepinephrine, dopamine, and serotonin via their respective transporters. Furthermore, its activity as a TAAR1 agonist and a VMAT2 antagonist contributes to its overall stimulant profile. While a qualitative understanding of its receptor interactions is established, a significant knowledge gap exists regarding its quantitative binding affinities. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to elucidate these critical parameters. A comprehensive characterization of the receptor binding profile of (-)-propylhexedrine is essential for a more complete understanding of its therapeutic potential and its risks associated with non-medical use.

References

-

Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology, 7(4), 958–967. [Link]

-

Eshleman, A. J., et al. (2017). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Pharmacology & Therapeutics, 172, 169-179. [Link]

-

Sabandal, M. M., et al. (2019). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Molecular Pharmacology, 96(5), 594-604. [Link]

-

Kroeze, W. K., et al. (2015). Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells. Journal of Biological Chemistry, 290(13), 8348–8359. [Link]

-

Wikipedia contributors. (2023, December 27). TAAR1. In Wikipedia, The Free Encyclopedia. [Link]

-

Eshleman, A. J., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Neurochemistry International, 61(8), 1336-1343. [Link]

-

Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 675. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Zou, M. F., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Biology, 8(9), 2004-2012. [Link]

-

Zou, M. F., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Biology. [Link]

-

ResearchGate. (n.d.). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) | Request PDF. [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

ResearchGate. (n.d.). In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in... | Download Scientific Diagram. [Link]

-

Human Metabolome Database. (2012, September 6). Showing metabocard for Propylhexedrine (HMDB0015659). [Link]

-

Wimalasena, K. (2011). VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse. The AAPS journal, 13(1), 1–10. [Link]

-

Zhang, L., et al. (2024). Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines. Cell Research, 34(1), 1-14. [Link]

-

Wikipedia contributors. (2023, December 26). Propylhexedrine. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). Propylhexedrine. National Center for Biotechnology Information. [Link]

-

Miller, G. W. (2011). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Current pharmaceutical design, 17(2), 130–139. [Link]

-

Wesson, D. R. (1986). Propylhexedrine. Drug and alcohol dependence, 17(2-3), 273–278. [Link]

-

Medscape. (n.d.). Indication-specific dosing for Benzedrex (propylhexedrine), frequency-based adverse effects, comprehensive interactions, contraindications, pregnancy & lactation schedules, and cost information. [Link]

-

Mortensen, O. V., et al. (2022). Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone. Communications biology, 5(1), 1290. [Link]

-

Horowitz, B. Z., et al. (2024). Neurologic Deficits Following Oral Misuse of the Nasal Decongestant Propylhexedrine. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 20(4), 405-408. [Link]

-

Chen, Y. J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(16), 8537. [Link]

-

U.S. Food and Drug Administration. (2021, April 13). FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm. [Link]

-

Siciliano, C. A., et al. (2025). Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry. Neurochemical research, 50(1), 1-14. [Link]

Sources

- 1. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 2. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propylhexedrine | C10H21N | CID 7558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Neurologic Deficits Following Oral Misuse of the Nasal Decongestant Propylhexedrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Characterization of (-)-Propylhexedrine Hydrochloride

Abstract

(-)-Propylhexedrine, a synthetic sympathomimetic amine, is the active ingredient in over-the-counter nasal decongestants. While structurally related to amphetamines, the substitution of a cyclohexane ring for the phenyl group significantly alters its pharmacological profile, reducing its central nervous system stimulant effects. This guide provides a comprehensive technical overview of the pharmacological characterization of (-)-propylhexedrine hydrochloride. It delves into its mechanism of action as an adrenergic agonist and a monoamine releasing agent, details in vitro and in vivo experimental methodologies for its evaluation, and discusses critical analytical considerations for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sympathomimetic compounds and their therapeutic applications.

Introduction and Chemical Identity

(-)-Propylhexedrine, chemically known as (S)-1-cyclohexyl-N-methylpropan-2-amine, is a chiral compound.[1] It is the levorotatory isomer and is considered the more biologically active form.[1] Commercially, it is available as a racemic mixture in products like Benzedrex® for the temporary relief of nasal congestion associated with colds, hay fever, and allergic rhinitis.[2][3] The hydrochloride salt, this compound, is a crystalline solid that is more stable and suitable for formulation.[1]

The structural similarity of propylhexedrine to methamphetamine, with a cyclohexane ring replacing the phenyl ring, is a key determinant of its pharmacological activity.[1][4] This modification reduces its lipophilicity, which is thought to limit its ability to cross the blood-brain barrier compared to amphetamine, resulting in less pronounced central nervous system (CNS) effects at therapeutic doses.[4]

Mechanism of Action

The pharmacological effects of (-)-propylhexedrine are primarily mediated through two distinct but related mechanisms: direct adrenergic agonism and the release of monoamine neurotransmitters.

2.1. Adrenergic Agonism

At therapeutic doses used for nasal decongestion, (-)-propylhexedrine acts as an α-adrenergic agonist.[3][5][6] It binds to and activates α-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[6] This activation mimics the effects of endogenous catecholamines like norepinephrine and epinephrine, leading to vasoconstriction.[2][6] The constriction of these blood vessels reduces blood flow and swelling of the mucous membranes, thereby alleviating nasal congestion.[3][7]

2.2. Monoamine Release and Transporter Interaction

At higher, supratherapeutic doses, (-)-propylhexedrine exhibits effects on the central nervous system by acting as a norepinephrine-dopamine releasing agent (NDRA).[3][8] Its mechanism involves interacting with and reversing the direction of flow of monoamine transporters, specifically the norepinephrine transporter (NET), the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[2][5][8] This action pumps these neurotransmitters from the cytoplasm of presynaptic neurons into the synaptic cleft.[1][5]

Furthermore, (-)-propylhexedrine is an antagonist of Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[1][2][5] By inhibiting VMAT2, propylhexedrine further increases the cytoplasmic concentration of neurotransmitters, making them more available for release into the synapse.[1][2][5] The compound is also an agonist of Trace Amine-Associated Receptor 1 (TAAR1), which can further modulate monoamine release.[1][9]

The combined actions on these transporters lead to a significant increase in synaptic concentrations of norepinephrine, dopamine, and serotonin, producing stimulant effects.[5][8]

In Vitro Pharmacological Characterization

A thorough in vitro characterization is essential to elucidate the specific interactions of (-)-propylhexedrine with its molecular targets. The following are key experimental protocols.

3.1. Receptor Binding Assays

-

Objective: To determine the binding affinity of (-)-propylhexedrine for various adrenergic and monoamine transporter sites.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., α1-adrenergic, α2-adrenergic, DAT, NET, SERT).

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [³H]prazosin for α1, [³H]yohimbine for α2, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 (concentration of drug that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

3.2. Neurotransmitter Uptake Assays

-

Objective: To measure the functional potency of (-)-propylhexedrine in inhibiting the reuptake of monoamine neurotransmitters.

-

Methodology:

-

Cell Culture: Use cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

-

Uptake Inhibition: Pre-incubate the cells with varying concentrations of this compound.

-

Radiolabeled Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and incubate for a short period.

-

Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.

-

Scintillation Counting: Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

-

In Vivo Pharmacological Assessment

In vivo studies are crucial for understanding the integrated physiological and behavioral effects of (-)-propylhexedrine.

4.1. Cardiovascular Effects in Animal Models

-

Objective: To evaluate the impact of (-)-propylhexedrine on cardiovascular parameters such as heart rate and blood pressure.

-

Methodology:

-

Animal Model: Use telemeterized rats or other suitable animal models.

-

Drug Administration: Administer this compound via a relevant route (e.g., oral gavage, intravenous).

-

Data Collection: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) using the telemetry system.

-

Data Analysis: Analyze the changes in cardiovascular parameters from baseline and across different dose levels.

-

4.2. Locomotor Activity Studies

-

Objective: To assess the central stimulant effects of (-)-propylhexedrine.

-

Methodology:

-

Animal Model: Use mice or rats.

-

Apparatus: Place the animals in open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Drug Administration: Administer various doses of this compound and a vehicle control.

-

Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) over a specified period.

-

Data Analysis: Compare the locomotor activity of the drug-treated groups to the control group. Animal studies have shown that propylhexedrine administration leads to stimulant actions, such as increased locomotor activity.[4]

-

Analytical Considerations

Accurate and sensitive analytical methods are necessary for the detection and quantification of (-)-propylhexedrine in biological matrices and pharmaceutical preparations.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds, and MS provides identification and quantification based on mass-to-charge ratio.

-

Sample Preparation: Typically involves liquid-liquid extraction from the matrix (e.g., blood, urine) under basic conditions, followed by derivatization (e.g., with heptafluorobutyryl anhydride) to improve chromatographic properties.[10][11]

-

Instrumentation: A GC system coupled to a mass spectrometer.[10]

-

Application: Widely used in forensic toxicology for the detection of propylhexedrine abuse.[10]

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC separates compounds based on their physicochemical properties, and tandem MS provides high selectivity and sensitivity for quantification.

-

Sample Preparation: May involve protein precipitation or solid-phase extraction.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Application: Offers high throughput and sensitivity for therapeutic drug monitoring and toxicological screening.

Safety and Toxicology

While generally safe when used as directed in a nasal inhaler, the abuse of propylhexedrine at higher doses can lead to serious adverse effects.[7][12]

Adverse Effects of Misuse Include:

-

Cardiovascular: Tachycardia, hypertension, arrhythmias, chest pain, and in severe cases, heart attack and pulmonary hypertension.[2][12][13]

-

Neurological/Psychiatric: Agitation, paranoia, delusions, hallucinations, and psychosis.[7][12]

-

Other: Bronchodilation, hyperthermia, dehydration, and nausea.[1][2]

The FDA has issued warnings regarding the serious harm associated with the abuse and misuse of propylhexedrine.[7][12]

Conclusion

This compound is a pharmacologically active compound with a dual mechanism of action. Its characterization requires a multi-faceted approach, combining in vitro techniques to define its molecular interactions and in vivo studies to understand its physiological and behavioral effects. A thorough understanding of its pharmacology is essential for its safe therapeutic use and for addressing the public health concerns related to its misuse.

Data and Diagrams

Table 1: Pharmacological Data Summary (Illustrative)

| Parameter | Target | Value | Reference |

| Primary Mechanism | α-adrenergic receptors | Agonist | [3],[5],[6] |

| Secondary Mechanism | DAT, NET, SERT, VMAT2 | Releasing Agent/Inhibitor | [2],[1],[5] |

| Therapeutic Use | Nasal Decongestion | 0.4-0.5 mg per inhalation | [2] |

| Elimination Half-life | 4 ± 1.5 hours | [3] |

Diagram 1: Proposed Mechanism of Action of (-)-Propylhexedrine

Caption: Mechanism of (-)-Propylhexedrine at the synapse.

Diagram 2: Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for radioligand binding assay.

References

-

Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature. (2020). PubMed Central. [Link]

-

Propylhexedrine. (n.d.). Wikipedia. [Link]

-

Propylhexedrine. (2023). PsychonautWiki. [Link]

-

Propylhexedrine. (n.d.). PubChem. [Link]

-

What is the mechanism of Propylhexedrine?. (2024). Patsnap Synapse. [Link]

-

Propylhexedrine. (n.d.). PharmaCompass. [Link]

-

What is Propylhexedrine used for?. (2024). Patsnap Synapse. [Link]

-

A Drug Toxicity Death Involving Propylhexedrine and Mitragynine. (n.d.). Journal of Analytical Toxicology. [Link]

-

CS-SOP-49 Propylhexadrine. (2024). Phoenix Police Department. [Link]

-

FDA warns that abuse and misuse of the nasal decongestant propylhexedrine causes serious harm. (2021). U.S. Food and Drug Administration. [Link]

-

Propylhexedrine. (n.d.). Grokipedia. [Link]

-

Propylhexedrine: Drug information. (n.d.). UpToDate. [Link]

-

Benzedrex (propylhexedrine): Drug Safety Communication - FDA Warns that Abuse and Misuse of the Nasal Decongestant Causes Serious Harm. (2021). U.S. Food and Drug Administration. [Link]

-

What Is Benzedrex (Propylhexedrine)? Addiction & Effects. (2024). Laguna Treatment Center. [Link]

Sources

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propylhexedrine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Propylhexedrine | C10H21N | CID 7558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propylhexedrine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Benzedrex (propylhexedrine): Drug Safety Communication - FDA Warns that Abuse and Misuse of the Nasal Decongestant Causes Serious Harm | FDA [fda.gov]

- 8. What is the mechanism of Propylhexedrine? [synapse.patsnap.com]

- 9. medkoo.com [medkoo.com]

- 10. academic.oup.com [academic.oup.com]

- 11. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 12. fda.gov [fda.gov]

- 13. lagunatreatment.com [lagunatreatment.com]

Neurochemical effects of (-)-Propylhexedrine hydrochloride

An In-Depth Technical Guide to the Neurochemical Effects of (-)-Propylhexedrine Hydrochloride

Authored by a Senior Application Scientist

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. It is for informational purposes only and does not constitute medical advice.

Executive Summary

This compound, the levorotatory enantiomer of propylhexedrine, is a sympathomimetic amine with a complex neurochemical profile. While clinically utilized as a nasal decongestant, its structural similarity to amphetamine has prompted extensive investigation into its effects on the central nervous system. This guide provides a detailed examination of the neurochemical mechanisms of (-)-propylhexedrine, synthesizing data from in vitro and in vivo studies. We will explore its interactions with monoamine transporters, its receptor binding affinities, and its influence on neurotransmitter dynamics. Furthermore, this document outlines detailed experimental protocols for key assays, offering a practical framework for researchers in the field.

Introduction to this compound

(-)-Propylhexedrine, a cycloalkylamine, is the active ingredient in the Benzedrex® nasal inhaler. Structurally, it is a saturated analog of methamphetamine. Its medical use is for the temporary relief of nasal congestion due to colds, hay fever, or other respiratory allergies. However, there is a history of off-label use and abuse of propylhexedrine for its psychostimulant effects. Understanding the specific neurochemical properties of the (-)-enantiomer is crucial for a comprehensive risk-benefit analysis and for the development of novel therapeutics.

Mechanism of Action: A Multi-Faceted Interaction with Monoamine Systems

The primary mechanism of action of (-)-propylhexedrine involves its interaction with monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

Interaction with Monoamine Transporters

(-)-Propylhexedrine acts as a substrate-type releaser at these transporters, meaning it is transported into the presynaptic neuron and disrupts the vesicular storage of monoamines, leading to their non-exocytotic release into the synapse.

A key study by Rothman et al. (2001) elucidated the in vitro pharmacology of propylhexedrine enantiomers. The study found that both (+)- and (-)-propylhexedrine are potent at inhibiting the reuptake of dopamine and norepinephrine, with less activity at the serotonin transporter.

Vesicular Monoamine Transporter 2 (VMAT2)

Beyond its effects on plasma membrane transporters, (-)-propylhexedrine also interacts with the vesicular monoamine transporter 2 (VMAT2). This interaction is critical to its function as a monoamine releaser. By disrupting the proton gradient of synaptic vesicles, (-)-propylhexedrine causes the leakage of neurotransmitters from the vesicles into the cytoplasm. This increase in cytoplasmic monoamine concentration leads to the reversal of DAT, NET, and SERT, resulting in transporter-mediated neurotransmitter release.

The following diagram illustrates the proposed mechanism of action of (-)-propylhexedrine at a dopaminergic synapse:

Figure 1: Proposed mechanism of (-)-propylhexedrine at the dopaminergic synapse.

Receptor Binding Profile

While the primary actions of (-)-propylhexedrine are on monoamine transporters, a comprehensive understanding requires an assessment of its binding affinity for various neurotransmitter receptors. Studies have shown that propylhexedrine has low affinity for a wide range of receptors, indicating that its psychoactive effects are not primarily mediated by direct receptor agonism or antagonism.

In Vitro Neurochemical Effects: A Quantitative Overview

The following table summarizes the in vitro data for (-)-propylhexedrine's effects on monoamine transporters.

| Parameter | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | Source |

| IC50 (nM) for Inhibition of Uptake | 128 ± 12 | 46 ± 5 | 2370 ± 250 | |

| EC50 (nM) for Release | 39 ± 4 | 24 ± 3 | >10,000 |

IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.

These data highlight that (-)-propylhexedrine is most potent at promoting the release of norepinephrine, followed by dopamine, with significantly less activity at the serotonin transporter.

In Vivo Neurochemical Effects

In vivo studies, such as microdialysis in animal models, have corroborated the in vitro findings. These studies have demonstrated that systemic administration of propylhexedrine leads to a significant increase in extracellular levels of dopamine and norepinephrine in brain regions associated with reward and arousal, such as the nucleus accumbens and the prefrontal cortex.

Structure-Activity Relationships and Comparison with other Psychostimulants

The presence of a cyclohexyl group instead of a phenyl group, as seen in methamphetamine, distinguishes propylhexedrine. This structural modification is thought to reduce its central nervous system stimulant effects and increase its peripheral vasoconstrictive properties, which are desirable for a nasal decongestant. The levorotatory enantiomer, (-)-propylhexedrine, generally exhibits lower stimulant activity compared to the dextrorotatory enantiomer.

Metabolism and Active Metabolites

Propylhexedrine is metabolized in the liver, primarily through hydroxylation of the cyclohexyl ring to form 4-hydroxypropylhexedrine. Other metabolites include norpropylhexedrine. The pharmacological activity of these metabolites is not as well characterized as the parent compound, but they are generally considered to be less active.

Experimental Protocols

In Vitro Neurotransmitter Release Assay

This protocol outlines a method for measuring neurotransmitter release from rat brain synaptosomes.

Workflow Diagram:

Figure 2: Workflow for in vitro neurotransmitter release assay.

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Euthanize a rat according to approved animal care protocols.

-

Rapidly dissect the brain region of interest (e.g., striatum for dopamine release).

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Neurotransmitter Release Assay:

-

Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) to allow for uptake.

-

Wash the synaptosomes to remove excess radiolabel.

-

Incubate the synaptosomes with varying concentrations of this compound.

-

Terminate the assay by rapid filtration or centrifugation to separate the supernatant (containing released neurotransmitter) from the pellet (containing retained neurotransmitter).

-

Quantify the amount of radioactivity in the supernatant and pellet using liquid scintillation counting.

-

Calculate the percentage of neurotransmitter release for each concentration of (-)-propylhexedrine.

-

Receptor Binding Assay

This protocol describes a method for determining the binding affinity of (-)-propylhexedrine for a specific receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line expressing the receptor of interest or from brain tissue.

-

Homogenize the cells or tissue in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash and resuspend the membranes in a binding buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound.

-

Incubate the plate to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

-

Measure the amount of radioactivity on the filters using a scintillation counter.

-

Determine the concentration of (-)-propylhexedrine that inhibits 50% of the specific binding of the radioligand (IC50).

-

Conclusion

This compound exhibits a distinct neurochemical profile characterized by its action as a monoamine releaser, with a preference for norepinephrine and dopamine over serotonin. Its reduced central stimulant effects compared to amphetamines are likely due to its cycloalkyl structure. The detailed understanding of its mechanism of action is essential for both clinical applications and for addressing its potential for abuse. The experimental protocols provided in this guide offer a standardized approach for further investigation into the neuropharmacology of this and related compounds.

References

-

Title: Benzedrex (propylhexedrine) Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Propylhexedrine-induced reversible cerebral vasoconstriction Source: The American Journal of Emergency Medicine URL: [Link]

-

Title: In vitro pharmacology of propylhexedrine, 4-methylaminorex, and 3,4-methylenedioxymethamphetamine (MDMA) enantiomers Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

An In-Depth Technical Guide to the In Vitro Metabolism of (-)-Propylhexedrine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Metabolic Fate of (-)-Propylhexedrine

(-)-Propylhexedrine, a sympathomimetic amine and the active ingredient in the Benzedrex® nasal decongestant, is a structural analog of methamphetamine characterized by the substitution of an alicyclic cyclohexyl group for the aromatic phenyl ring.[1][2] This structural modification significantly alters its pharmacological and metabolic profile. Understanding the in vitro metabolism of propylhexedrine is a critical step in characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and elucidating pathways of elimination. This guide provides a comprehensive technical overview of the core metabolic pathways, the enzymatic systems involved, and detailed methodologies for conducting robust in vitro investigations. Drawing from foundational research and integrating modern analytical and experimental standards, this document serves as a self-validating framework for scientists in the field.

Core Metabolic Pathways: A Synthesis of Foundational Knowledge

The in vitro metabolism of propylhexedrine is primarily hepatic and proceeds through several key oxidative pathways. Foundational studies using guinea pig and rabbit liver preparations, which were later correlated with in vivo human data, identified the principal routes of biotransformation.[3][4] These pathways are crucial for converting the lipophilic parent compound into more water-soluble metabolites, facilitating their eventual excretion.

The primary metabolic transformations include:

-

N-Demethylation: The removal of the N-methyl group to form the primary amine metabolite, norpropylhexedrine.

-

C-Oxidation (Hydroxylation): The oxidation of the cyclohexyl ring, predominantly at the 4-position, to yield diastereomeric cis- and trans-4-hydroxypropylhexedrine.

-

N-Oxidation: Oxidation of the nitrogen atom, which can lead to the formation of intermediates like hydroxylamines and oximes.[4]

These pathways are not mutually exclusive and can lead to the formation of metabolites bearing multiple modifications.

Visualizing the Metabolic Cascade

The relationships between propylhexedrine and its primary metabolites can be visualized to provide a clear overview of its biotransformation.

Caption: Primary metabolic pathways of (-)-Propylhexedrine in vitro.

The Enzymatic Machinery: Cytochrome P450 Phenotyping

The oxidative metabolism of propylhexedrine is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[5][6] Identifying the specific CYP isoforms responsible for each metabolic pathway ("reaction phenotyping") is essential for predicting drug-drug interactions (DDIs) and understanding inter-individual variability in metabolism due to genetic polymorphisms.[6]

While specific reaction phenotyping studies for propylhexedrine are not extensively detailed in publicly available literature, its structural similarity to other N-methylated sympathomimetic amines allows for informed hypothesis generation. The N-demethylation of many xenobiotics is frequently catalyzed by CYP2D6 and CYP3A4 .[7][8][9] CYP2D6, in particular, is a highly polymorphic enzyme known to metabolize numerous centrally active compounds.[4] Ring hydroxylation reactions are also common functions of these and other CYP isoforms like CYP2C9 and CYP2C19.

A logical, field-proven approach to elucidating the responsible enzymes involves two complementary experimental arms:

-

Recombinant Human CYPs (rhCYP): Incubating the substrate with a panel of individually expressed CYP enzymes to directly identify which isoforms can catalyze the formation of specific metabolites.

-

Chemical Inhibition in Human Liver Microsomes (HLM): Using isoform-selective chemical inhibitors in a complex system like pooled HLM to determine the relative contribution of each enzyme to the overall metabolism.[6]

Experimental Workflow for CYP Reaction Phenotyping

The following diagram outlines a standard, self-validating workflow for identifying the key metabolic enzymes.

Caption: Dual-approach workflow for CYP450 reaction phenotyping.

Detailed Experimental Protocols

The integrity of in vitro metabolism data hinges on meticulously designed and executed protocols. The following sections provide step-by-step methodologies that constitute a self-validating system for studying propylhexedrine metabolism.

Protocol 1: Metabolic Stability and Metabolite Profile in Human Liver Microsomes

Objective: To determine the rate of disappearance of propylhexedrine (intrinsic clearance) and identify the major metabolites formed in pooled human liver microsomes.

Causality Behind Choices:

-

HLM Concentration (0.5 mg/mL): This concentration is standard and provides sufficient enzymatic activity for most substrates without being wasteful of the reagent.[10] It ensures the reaction is linear with respect to protein concentration.

-

Substrate Concentration (1 µM): A concentration well below the expected Km ensures the reaction follows first-order kinetics, allowing for an accurate calculation of the half-life (t½) and intrinsic clearance (CLint).

-

NADPH Regenerating System: CYPs require NADPH as a cofactor. A regenerating system (e.g., G6P and G6PDH) is used to maintain a constant, non-limiting supply of NADPH throughout the incubation, preventing reaction rate decrease due to cofactor depletion.[6]

-

Time Points: A series of time points allows for the characterization of the disappearance rate.

-

Reaction Termination: Cold acetonitrile is used to immediately stop the enzymatic reaction by precipitating proteins and to serve as the initial extraction solvent for analysis.[11]

Step-by-Step Methodology:

-

Prepare Reagents:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Pooled Human Liver Microsomes (e.g., from at least 10 donors) stock at 20 mg/mL.

-

(-)-Propylhexedrine HCl stock solution (1 mM in 50% methanol/water).

-

NADPH Regenerating System Solution (e.g., Corning Gentest®).

-

Termination Solution: Acetonitrile containing a suitable internal standard (e.g., d5-amphetamine or a structural analog).

-

-

Incubation Setup:

-

On ice, prepare incubation tubes. For each time point (0, 5, 15, 30, 60 min) and control (-NADPH), prepare tubes in duplicate.

-

Add phosphate buffer to each tube.

-

Add the NADPH regenerating system to all tubes except the "-NADPH" control. Add buffer to the control tubes instead.

-

Add the propylhexedrine stock solution to achieve a final concentration of 1 µM.

-

-

Initiate Reaction:

-

Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding a pre-calculated volume of HLM stock solution to achieve a final protein concentration of 0.5 mg/mL. Vortex briefly. This is T=0.

-

-

Time Course and Termination:

-

At each designated time point (5, 15, 30, 60 min), remove the corresponding tubes and add 2 volumes of ice-cold Termination Solution. For the T=0 sample, add the termination solution before adding the HLM.

-

Vortex all tubes vigorously for 1 minute to ensure protein precipitation.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction tubes at >3,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-